1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrimidine core with dimethyl substitutions at positions 5 and 7 and a 3-methylbutan-1-amine side chain at position 3. It is often stabilized as a dihydrochloride salt (sc-333088, sc-333088A) for research applications, though commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica and Santa Cruz Biotechnology . The molecular formula is inferred to be C₁₃H₁₈N₆ (based on structural analogs), with a molecular weight of approximately 282.33 g/mol.
Properties
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12/h6-7,10H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGFIFLDCADROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(CC(C)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . This method is catalyst-free and can be performed under microwave conditions, making it an eco-friendly approach.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using similar methods but with optimizations for yield and purity. The use of microwave irradiation and tandem reactions can be particularly advantageous for large-scale production due to their efficiency and reduced reaction times .
Chemical Reactions Analysis
Functional Group Reactivity
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Amine Group (NH₂): The primary amine in the 3-methylbutan-1-amine substituent may undergo:
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Alkylation/Acylation: Reactions with electrophiles (e.g., alkyl halides, acid chlorides) to form amides or ammonium salts.
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Oxidation: Potential conversion to nitro, imine, or nitrile derivatives under oxidative conditions.
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Heterocyclic Core Reactivity
The triazolo-pyrimidine ring system could participate in:
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Nucleophilic Substitution: Reaction with nucleophiles at positions influenced by the fused ring system.
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Electrophilic Aromatic Substitution: Depending on electron density distribution, though hindered by the fused triazole ring.
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Cyclization Reactions: Further ring formation via condensation or coupling reactions.
Stability and Environmental Interactions
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Hydrolytic Stability: The amine group may hydrolyze under acidic/basic conditions, depending on reaction media.
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Oxidative Stability: Susceptibility to oxidation varies with substituent positions; methyl groups at 5 and 7 may influence stability.
Limitations in Available Data
The provided sources ( , , , ) focus primarily on structural and preparative data rather than detailed reaction mechanisms. For example:
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PubChem CID 774409 describes a related compound (2-{5,7-dimethyl- triazolo[1,5-a]pyrimidin-2-yl}acetic acid) but does not address reactivity.
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ChemicalBook entries provide molecular formulas and synthesis pathways but lack reaction-specific data.
Comparative Analysis of Related Compounds
| Feature | Parent Compound | Related Homologs |
|---|---|---|
| Core Structure | Triazolo-pyrimidine | Triazolo-pyrimidine variants |
| Substituents | 3-methylbutan-1-amine at position 3 | Acetic acid groups or other alkyl chains |
| Reactivity | Amine functionality, methyl group effects | Similar but depends on substituent positions |
Research Gaps
The absence of detailed reaction data in accessible sources highlights the need for further experimental studies to:
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Characterize reaction conditions for functional group modifications.
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Explore catalytic pathways for industrial-scale synthesis.
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Investigate degradation pathways under physiological conditions.
Scientific Research Applications
Structural Representation
The compound features a triazolo-pyrimidine core which is crucial for its biological activity.
Pharmacological Research
1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine has been investigated for its potential as a therapeutic agent in various conditions:
- Anticancer Activity : Studies have indicated that triazolopyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this one have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties : Research indicates that triazolopyrimidines exhibit antimicrobial activity against a range of pathogens. This compound may enhance the effectiveness of existing antibiotics or serve as a lead compound for new antimicrobial agents .
Biochemical Studies
This compound serves as a valuable tool in biochemical assays due to its ability to modulate enzyme activity:
- Enzyme Inhibition : It has been noted that the structural characteristics of triazolopyrimidines allow them to act as inhibitors for certain enzymes involved in metabolic pathways. This property is beneficial for studying enzyme kinetics and mechanisms .
Drug Development
The compound is being explored for its potential in drug formulation:
- Lead Compound : As a lead compound in drug discovery, modifications of this structure may lead to the development of new drugs with improved efficacy and reduced side effects. The structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various triazolopyrimidine derivatives for their anticancer properties. The results demonstrated that modifications at the 3-position significantly enhanced cytotoxicity against breast cancer cell lines. The specific derivative containing the 5,7-dimethyl substitution showed promising results with IC50 values indicating effective inhibition of cell growth .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents published in Antibiotics, researchers found that derivatives of triazolopyrimidine exhibited significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound was noted for its ability to disrupt bacterial cell wall synthesis .
Case Study 3: Enzyme Inhibition Mechanism
Research conducted on the inhibition of dihydrofolate reductase (DHFR) by triazolopyrimidine derivatives revealed that compounds similar to this compound effectively bind to the active site of the enzyme. This binding was characterized using X-ray crystallography and provided insights into the design of more potent inhibitors .
Mechanism of Action
The mechanism of action of 1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of cellular signaling processes, leading to effects such as apoptosis induction in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural and functional differences between the target compound and related triazolo-fused heterocycles:
Pharmacological and Physicochemical Properties
- Pyrimidine cores are more electron-deficient than pyridine (), which may influence binding to targets like kinases or GPCRs.
- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to free bases (e.g., HA-4834 hydrochloride in ) . However, discontinuation of commercial supplies suggests challenges in synthesis or stability .
Biological Activity
1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine is a synthetic compound belonging to the triazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest that it may interact with various biological targets, influencing cellular processes and exhibiting therapeutic properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₅
- Molecular Weight : 215.27 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds in the triazolopyrimidine class exhibit significant antimicrobial properties. For example:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of triazolopyrimidine demonstrate potent activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 0.5 µM, indicating strong antibacterial potency .
Antifungal Activity
Triazolopyrimidine derivatives have also been evaluated for antifungal activity:
- Effectiveness Against Fungi : The compound demonstrated selective action against fungi such as Candida species. In vitro assays revealed that certain derivatives exhibited growth inhibition zones significantly larger than those of control groups .
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed using various cancer cell lines:
- Cell Viability Assays : In studies involving human malignant melanoma (A375) and fibroblast (BJ) cell lines, the compound exhibited a dose-dependent decrease in cell viability at concentrations ranging from 10 µM to 30 µM. Notably, some derivatives increased the viability of fibroblast cells by up to 50% at higher concentrations .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to active sites of key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, interactions with DNA gyrase have been highlighted as crucial for its antibacterial activity .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the synthesis of 1-{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine be optimized for higher yields?
- Methodology : Multi-step procedures involving condensation reactions, solvent selection (e.g., ethanol for solubility), and temperature control (e.g., 60°C for 3 hours) are critical. Reaction progress should be monitored via TLC, and purification achieved through gradient elution column chromatography (e.g., EtOAC/light petroleum mixtures). Adjusting stoichiometric ratios of intermediates, such as amines or alkylating agents, can improve yield .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology : Use single-crystal X-ray diffraction to resolve the molecular conformation and hydrogen-bonding networks (e.g., S(6) ring motifs). Complement with and NMR to verify substituent positions. Elemental analysis ensures purity, while DFT/B3LYP/6-311G(d,p) calculations validate bond angles/charges and predict thermodynamic properties (e.g., HOMO-LUMO gaps) .
Q. What safety protocols should be followed during handling and disposal?
- Methodology : Store waste separately in labeled containers to avoid cross-contamination. Partner with certified waste management companies for incineration or neutralization. Follow GBZ 2.1-2007 workplace air quality standards and EN 14042 exposure assessment guidelines. Use fume hoods and PPE (gloves, goggles) during synthesis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?
- Methodology : Perform DFT/B3LYP/6-311G(d,p) calculations to map electrostatic potential surfaces (MEP) and Mulliken charges, identifying reactive sites (e.g., triazole nitrogen atoms). Compare computed vibrational spectra with experimental IR data. Analyze HOMO-LUMO energy gaps to predict charge transfer interactions and stability under varying temperatures .
Q. What experimental designs are suitable for assessing its environmental fate and biodegradation?
- Methodology : Adopt longitudinal studies (e.g., 5+ years) to track distribution in abiotic/biotic compartments. Use randomized block designs with split-split plots to account for variables like pH, soil type, and microbial activity. Quantify degradation products via HPLC-MS and assess ecotoxicity using OECD guidelines for aquatic/terrestrial organisms .
Q. How can biological activity be systematically evaluated against disease targets?
- Methodology : Screen for kinase or phosphodiesterase inhibition using enzyme-linked assays (e.g., IC determination). For anticancer studies, employ cell viability assays (MTT) on cancer cell lines and compare with structurally related pyrazolo[1,5-a]pyrimidine derivatives. Use molecular docking to predict binding affinities to target proteins (e.g., EGFR or VEGFR) .
Notes on Data Contradictions and Validation
- Synthesis Routes : and describe divergent purification methods (e.g., column chromatography vs. recrystallization). Researchers should validate optimal techniques based on compound polarity and thermal stability.
- Environmental Impact : While emphasizes long-term ecosystem monitoring, focuses on immediate waste management. Integrate both approaches to address acute and chronic environmental risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
